

# In-Depth Technical Guide to the Physical and Chemical Properties of Regadenoson-d3

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## Compound of Interest

Compound Name: Regadenoson-d3

Cat. No.: B12412869

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## Introduction

**Regadenoson-d3** is the deuterated analogue of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.<sup>[1]</sup> The incorporation of deuterium atoms can offer advantages in certain research and clinical applications, primarily by altering the compound's metabolic profile. This guide provides a comprehensive overview of the known physical and chemical properties of **Regadenoson-d3**, alongside relevant information from its non-deuterated counterpart, Regadenoson, to provide a thorough understanding for research and drug development purposes.

## Chemical Identity

Identifier	Value
Chemical Name	2-[4-(((Methyl-d3)amino)carbonyl)-1H-pyrazol-1-yl]adenosine
Synonyms	2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine-d3;
Molecular Formula	C15H15D3N8O5
Molecular Weight	393.37 g/mol <sup>[1][2][3]</sup>
CAS Number	Not available (Unlabeled: 313348-27-5)

## Physical Properties

Quantitative data for the physical properties of **Regadenoson-d3** are not extensively reported in the public domain. However, the physical properties of the non-deuterated Regadenoson can be considered a close approximation, as deuterium substitution is not expected to significantly alter these macroscopic characteristics.

Property	Value (Regadenoson)	Notes
Appearance	Pale Beige Solid[1]	For Regadenoson-d3.
Melting Point	194-196°C[4]	Data for Regadenoson.
Boiling Point	744.10°C at 760 mmHg (Predicted)[4]	Data for Regadenoson.
Solubility	DMSO: ~14 mg/mL[5], 78 mg/mL[6]Dimethylformamide: ~10 mg/mL[5]Ethanol: Sparingly soluble (1 mg/mL) [4]Water: Practically insoluble[7] but also reported as highly soluble (>10 mg/mL) [4]1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL[5]	Data for Regadenoson. Solubility in water appears to be conflicting and may depend on the formulation (e.g., presence of co-solvents). For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[5]
pKa	~1.2 (Estimated)[7], 4.1[4]	Data for Regadenoson. The significant difference in reported pKa values may be due to different experimental or computational methods.
LogP	-0.46 (octanol/pH 7.4 buffer)[7]	Data for Regadenoson.
Storage	2-8°C in a refrigerator, under an inert atmosphere[1]	For Regadenoson-d3.

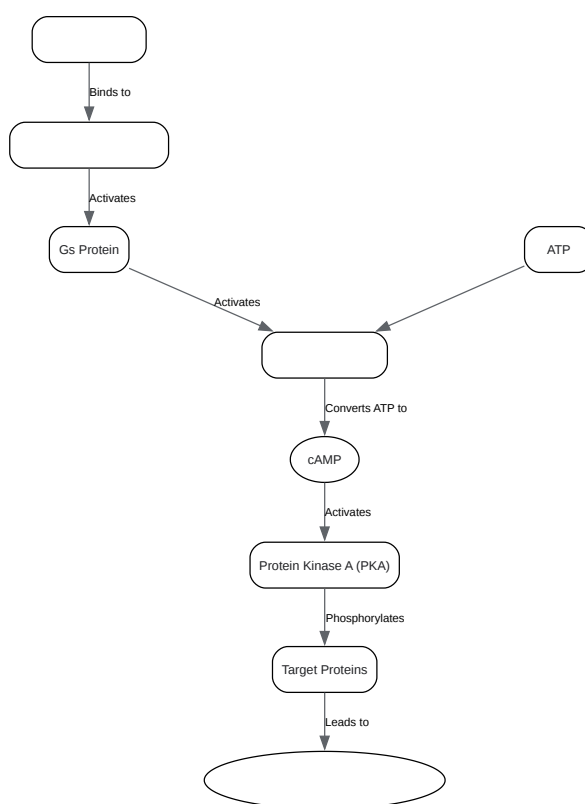
## Chemical Properties and Stability

**Regadenoson-d3** is a stable isotope-labeled compound. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes involving the cleavage of these bonds. This is a key consideration in its use in pharmacokinetic and metabolism studies.

Regadenoson is known to degrade under extreme pH conditions, with hydrolysis occurring under basic conditions.[7] Therefore, formulations are typically maintained at a neutral pH. The compound is supplied as a crystalline solid and should be stored as recommended to ensure stability.

## Signaling Pathway

**Regadenoson-d3**, like its non-deuterated counterpart, functions as a selective agonist for the A2A adenosine receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to vasodilation, particularly in the coronary arteries.



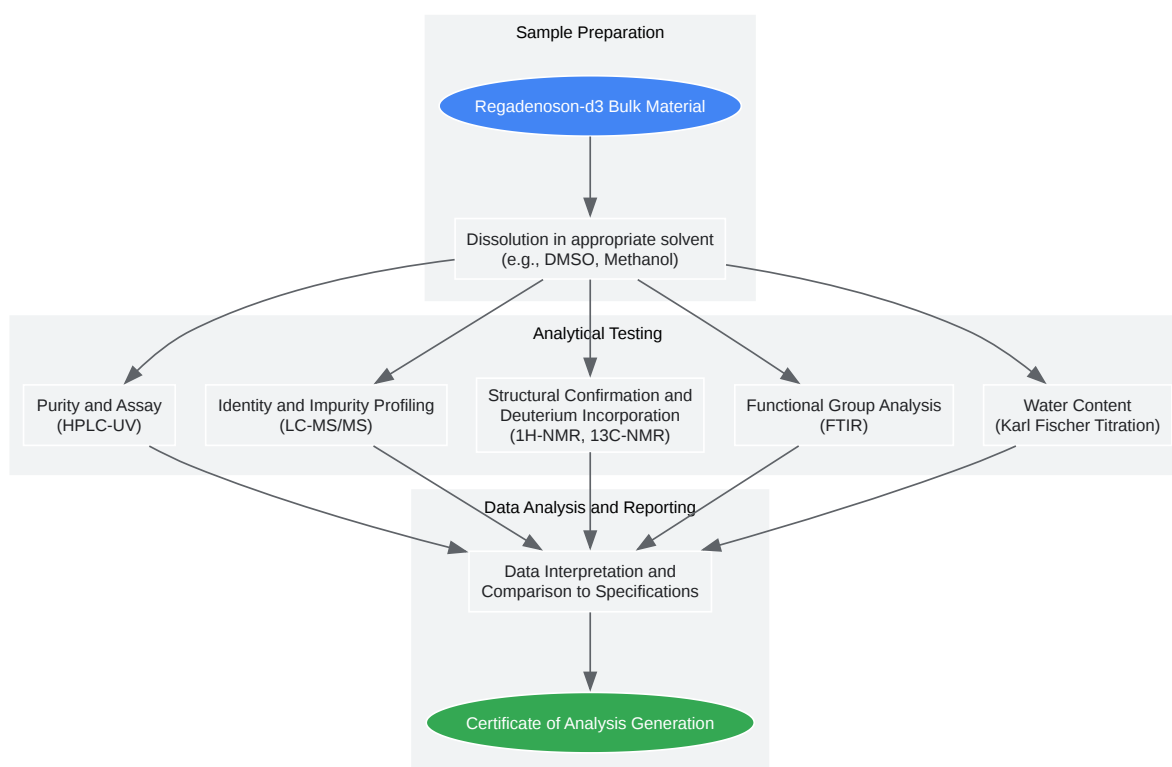
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## Regadenoson-d3 Signaling Pathway

# Experimental Protocols

Detailed, publicly available experimental protocols specifically for **Regadenoson-d3** are scarce. However, standard analytical techniques for the characterization and quality control of pharmaceutical compounds are applicable. The following outlines a general workflow for the analysis of **Regadenoson-d3**, based on methods used for Regadenoson.

## General Experimental Workflow for Quality Control

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## General Quality Control Workflow

## Key Experimental Methodologies (based on Regadenoson analysis)

- High-Performance Liquid Chromatography (HPLC):
  - Purpose: To determine the purity of **Regadenoson-d3** and to quantify its concentration (assay).
  - General Protocol: A reversed-phase HPLC method would be employed, likely with a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection would be performed using a UV detector at a wavelength where Regadenoson exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. The assay is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
  - Purpose: To confirm the identity of **Regadenoson-d3** by determining its molecular weight and to identify and quantify any impurities.
  - General Protocol: The sample is introduced into the mass spectrometer via an HPLC system. For identity confirmation, the mass spectrometer would be set to detect the parent ion corresponding to the molecular weight of **Regadenoson-d3**. For impurity analysis, the method would be set to detect known and unknown impurities, with fragmentation patterns (MS/MS) used to elucidate their structures.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Purpose: To confirm the chemical structure of **Regadenoson-d3** and to determine the degree and location of deuterium incorporation.
  - General Protocol: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra would be acquired. The absence or significant reduction of the signal corresponding to the methyl protons in the <sup>1</sup>H-NMR spectrum would confirm the deuteration at the intended position. The overall spectra would

be compared to that of a Regadenoson reference standard to confirm the rest of the molecular structure.

- Infrared (IR) Spectroscopy:
  - Purpose: To confirm the presence of key functional groups in the molecule.
  - General Protocol: An IR spectrum of the solid material would be obtained. The presence of characteristic absorption bands for functional groups such as N-H, C=O, C-N, and O-H would be verified.

## Conclusion

**Regadenoson-d3** is a valuable tool for researchers in the field of cardiovascular pharmacology and drug metabolism. While specific physical and chemical data for the deuterated compound are not as readily available as for its non-deuterated parent, the information provided in this guide, based on available data for both compounds, offers a solid foundation for its handling, analysis, and application in a research setting. The provided diagrams for the signaling pathway and a general experimental workflow serve to further elucidate the biological context and analytical considerations for this compound. As with any research material, it is recommended to consult the supplier's certificate of analysis for batch-specific data.

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